N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a sulfanyl acetamide linker. The acetamide moiety is further substituted with a 3-chloro-4-methoxyphenyl group. The pyrazolo[1,5-a]pyrazine scaffold is structurally distinct from pyrazolo[1,5-a]pyrimidines (e.g., ) due to the additional nitrogen in the pyrazine ring, which alters electronic properties and π-stacking capabilities .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c1-29-16-6-3-14(4-7-16)18-12-19-22(24-9-10-27(19)26-18)31-13-21(28)25-15-5-8-20(30-2)17(23)11-15/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIIIFQWRSSFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C17H16ClN5O2S
- Molecular Weight : 389.9 g/mol
- IUPAC Name : this compound
- InChI Key : YQVCKPBLDGILCL-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves several steps:
- Chlorination of 4-Methoxyphenyl Compounds : This step introduces the chloro group.
- Cyclization Reactions : The introduction of pyrazolo and other groups occurs here.
- Formation of Sulfanyl-Acetamide Linkage : This is the final step where the sulfanyl and acetamide groups are linked under controlled conditions.
Industrial production may utilize automated reactors to enhance yield and purity while minimizing costs .
Anticancer Potential
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold, similar to this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines effectively, suggesting a potential role in cancer therapy .
Enzymatic Inhibition
Studies have highlighted the enzymatic inhibition capabilities of pyrazolo derivatives. For instance, they can act as selective protein inhibitors, affecting pathways crucial for cancer cell proliferation .
Case Studies
- Study on Pyrazolo Derivatives : A recent study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed promising results in inhibiting cancer cell growth in vitro. The study reported IC50 values indicating effective concentrations for inhibiting cell proliferation .
- Fluorescence Properties : Another research focused on the optical properties of pyrazolo compounds, showing that they could be utilized as fluorescent markers in biological systems due to their unique photophysical properties .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Pyrazolo[1,5-a]pyrazine (two adjacent nitrogen atoms in the six-membered ring).
- Analog (): Pyrazolo[1,5-a]pyrimidine (one nitrogen in the six-membered ring). Pyrimidine analogs (e.g., ) may exhibit better metabolic stability due to reduced reactivity .
Substituent Effects on the Acetamide Group
Pyrazolo Ring Substitutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
